
An In-depth Technical Guide to CEACAM
Homologs and Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Celad

CAS No.: 99043-48-8

Cat. No.: B1223045

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family, homologs of

the broader "Celad" classification, represents a group of highly glycosylated glycoproteins

belonging to the immunoglobulin (Ig) superfamily.[1][2][3] These proteins are crucial mediators

of intercellular interactions, influencing a wide array of physiological and pathological

processes including cell adhesion, immune response modulation, angiogenesis, and the

development and progression of cancer.[2][3] Members of this family, particularly CEACAM1,

CEACAM5, and CEACAM6, are frequently dysregulated in various malignancies, making them

compelling targets for novel therapeutic interventions in oncology.[4][5][6] This technical guide

provides a comprehensive overview of key CEACAM homologs and analogs, their signaling

pathways, experimental methodologies for their study, and quantitative data pertinent to their

role in disease.
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The human CEACAM family is a diverse group of proteins, each with distinct structural features

and functional roles.[1][7] They are characterized by an N-terminal variable (V)-like Ig domain

followed by a variable number of constant (C2)-like Ig domains.[2][7] Their mode of attachment

to the cell membrane, either via a transmembrane domain or a glycosylphosphatidylinositol

(GPI) anchor, further dictates their signaling capabilities.[7][8]

CEACAM1 (CD66a): As a transmembrane protein, CEACAM1 is a critical regulator of immune

responses and cellular growth.[4][9] It is expressed on various cell types, including epithelial,

endothelial, and immune cells.[9] CEACAM1 can mediate both inhibitory and activating signals,

depending on the isoform and cellular context.[9][10] Its long cytoplasmic tail contains

immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, can recruit

phosphatases like SHP-1 and SHP-2 to dampen signaling cascades.[7][9] In the context of

cancer, CEACAM1 has a dual role, sometimes acting as a tumor suppressor and in other cases

promoting tumor progression and immune evasion.[4][11]

CEACAM5 (CEA, CD66e): This GPI-anchored protein is one of the most well-known tumor

markers, particularly for colorectal cancer.[6][12] Overexpression of CEACAM5 is associated

with tumor progression, metastasis, and resistance to therapy.[6][13] It functions as a cell

adhesion molecule, promoting both homophilic (CEACAM5-CEACAM5) and heterophilic (e.g.,

with CEACAM6) interactions.[14] Its signaling can activate pathways like c-Src/MAP-ERK,

which promotes cell proliferation and migration.[6]

CEACAM6 (NCA, CD66c): Also a GPI-anchored protein, CEACAM6 is frequently

overexpressed in a wide range of cancers, including pancreatic, breast, and non-small cell lung

cancer.[15][16][17] High expression levels of CEACAM6 are often correlated with poor

prognosis.[5] It plays a significant role in promoting tumor cell invasion, metastasis, and

resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent

cells when they detach from the surrounding extracellular matrix). CEACAM6 can activate key

oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[15][16][17]

Signaling Pathways
The signaling cascades initiated by CEACAM proteins are central to their function in both

normal physiology and disease. These pathways are complex and often interconnected,

influencing cell fate decisions such as proliferation, survival, and migration.
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CEACAM1 Signaling
CEACAM1 signaling is multifaceted, with its outcome being highly dependent on its isoform

and the cellular environment. The long isoform of CEACAM1 (CEACAM1-L) contains ITIMs in

its cytoplasmic domain.[9] Upon homophilic binding, these ITIMs can be phosphorylated,

leading to the recruitment of the phosphatases SHP-1 and SHP-2.[7][9] This recruitment can

inhibit signaling from activating receptors, such as the B cell receptor (BCR) and T cell receptor

(TCR), thereby acting as an immune checkpoint.[2][4] In monocytes, however, homophilic

CEACAM1 binding can promote survival through a PI3K/Akt-dependent pathway that leads to

the activation of Bcl-2 and inhibition of caspase-3.[4]
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Caption: CEACAM1 signaling pathways in immune cells.
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CEACAM5 and CEACAM6 Signaling
As GPI-anchored proteins, CEACAM5 and CEACAM6 lack intracellular signaling domains and

are thought to transmit signals by associating with other transmembrane proteins or by

localizing to specific membrane microdomains.[8] Overexpression of CEACAM5 and

CEACAM6 in cancer cells leads to the activation of several oncogenic pathways.

PI3K/Akt Pathway: Both CEACAM5 and CEACAM6 can activate the PI3K/Akt pathway, a

central signaling node that promotes cell survival, growth, and proliferation.[6][15] This

activation can be mediated through interactions with other receptor tyrosine kinases.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that is

often activated by CEACAM5 and CEACAM6.[6][15][17] This pathway regulates cell

proliferation, differentiation, and migration.

p38-Smad2/3 Pathway: In non-small-cell lung cancer (NSCLC), CEACAM5 has been shown to

promote cell proliferation and migration through the p38-Smad2/3 signaling pathway.[18]
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Caption: Oncogenic signaling by CEACAM5 and CEACAM6.
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Quantitative Data
The expression levels of CEACAM proteins are often altered in cancerous tissues compared to

their normal counterparts. This differential expression is a key aspect of their utility as

biomarkers and therapeutic targets.
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CEACAM

Protein
Cancer Type

Expression

Change in

Tumor vs.

Normal Tissue

Associated

Outcome with

High

Expression

Reference(s)

CEACAM1
Pancreatic

Carcinoma

Upregulated in

69% of cases

Decreased

overall survival
[19]

Colorectal

Cancer

Generally

downregulated
- [19]

Gastric Cancer Upregulated
Decreased

overall survival
[19]

Hepatocellular

Carcinoma
Upregulated

Decreased

overall survival
[19]

Ovarian Cancer -
Improved overall

survival
[20]

CEACAM5
Colorectal

Cancer
Overexpressed - [6]

Pancreatic

Cancer
Overexpressed - [12]

Gastric Cancer Overexpressed - [12]

Non-Small Cell

Lung Cancer
Overexpressed - [12][21]

CEACAM6
Pancreatic

Adenocarcinoma
Upregulated Poor prognosis [15][16][17]

Breast Cancer Upregulated Poor prognosis [15][16][17]

Non-Small Cell

Lung Cancer
Upregulated Poor prognosis [15][16][17]

Gastric Cancer Upregulated

Shorter

recurrence-free

survival

[19]
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Colon Cancer Upregulated

Shorter

recurrence-free

survival

[19]

Experimental Protocols
A variety of experimental techniques are employed to study the expression, localization, and

function of CEACAM proteins.

Western Blot Analysis for CEACAM Protein Expression
This technique is used to detect and quantify the amount of a specific CEACAM protein in a

cell or tissue lysate.

Methodology:

Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor

cocktail.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

CEACAM protein of interest overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.[22][23][24]

Immunohistochemistry (IHC) for CEACAM Localization
IHC is used to visualize the expression and localization of CEACAM proteins within tissue

sections.

Methodology:

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections

(e.g., 4 µm) and mount on slides.

Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and

rehydrate through a graded series of ethanol.

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-

induced methods in a citrate or EDTA buffer.

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block

non-specific binding sites with a blocking serum.

Primary Antibody Incubation: Incubate the sections with a primary antibody against the target

CEACAM protein.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a

streptavidin-HRP complex. Visualize the staining with a chromogen such as

diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the

cell nuclei, dehydrate, and mount with a coverslip.[22][24]

Flow Cytometry for Cell Surface CEACAM Expression
Flow cytometry allows for the quantification of cell surface expression of CEACAM proteins on

single cells in a population.

Methodology:
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Cell Preparation: Prepare a single-cell suspension from cell culture or dissociated tissue.

Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor

blocking solution.

Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody

specific for the extracellular domain of the CEACAM protein.

Washing: Wash the cells to remove unbound antibody.

Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the fluorophore with

a laser and detecting the emitted fluorescence.

Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity

to determine the level of CEACAM expression.[22][25]

Real-Time Quantitative PCR (RT-qPCR) for CEACAM
mRNA Expression
RT-qPCR is used to measure the messenger RNA (mRNA) levels of CEACAM genes,

providing an indication of gene expression.

Methodology:

RNA Extraction: Isolate total RNA from cells or tissues.

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a

reverse transcriptase enzyme.

qPCR Reaction: Set up a PCR reaction containing the cDNA template, gene-specific primers

for the CEACAM gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or

a fluorescently labeled probe.

Thermocycling and Data Collection: Perform the PCR in a real-time PCR instrument that

monitors the fluorescence intensity at each cycle.
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Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize to a

housekeeping gene to calculate the relative expression of the CEACAM gene.[23][26]
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Caption: Workflow for studying CEACAM expression.

Conclusion
The CEACAM family of proteins represents a class of molecules with profound implications for

cancer biology and immunology. Their aberrant expression in numerous cancers and their roles

in key signaling pathways that drive malignancy underscore their importance as diagnostic

markers and therapeutic targets. A thorough understanding of their complex signaling networks

and the application of robust experimental methodologies are essential for the continued

development of effective CEACAM-targeted therapies. This guide provides a foundational

overview to aid researchers and drug development professionals in this endeavor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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